molecular formula C6H3BrClF2NO B13908363 4-[Bromo(difluoro)methoxy]-2-chloro-pyridine

4-[Bromo(difluoro)methoxy]-2-chloro-pyridine

Cat. No.: B13908363
M. Wt: 258.45 g/mol
InChI Key: BOXQPWKNJBXETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bromo(difluoro)methoxy]-2-chloro-pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethoxy, and chlorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bromo(difluoro)methoxy]-2-chloro-pyridine typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by the introduction of difluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[Bromo(difluoro)methoxy]-2-chloro-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-[Bromo(difluoro)methoxy]-2-chloro-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[Bromo(difluoro)methoxy]-2-chloro-pyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic or pesticidal outcomes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: 4-[Bromo(difluoro)methoxy]-2-chloro-pyridine is unique due to the presence of both difluoromethoxy and chloro substituents on the pyridine ring

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

4-[bromo(difluoro)methoxy]-2-chloropyridine

InChI

InChI=1S/C6H3BrClF2NO/c7-6(9,10)12-4-1-2-11-5(8)3-4/h1-3H

InChI Key

BOXQPWKNJBXETP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OC(F)(F)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.